3-(Propan-2-yl)phenyl ethylcarbamate

Enzyme Inhibition Butyrylcholinesterase Neurodegeneration

The target compound, 3-(Propan-2-yl)phenyl ethylcarbamate (CAS 60309-17-3), is a synthetic organic molecule belonging to the phenylcarbamate class. Its structure is defined by a central carbamate group bridging an ethyl moiety and a phenyl ring substituted with an isopropyl group at the meta position.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 60309-17-3
Cat. No. B14603261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propan-2-yl)phenyl ethylcarbamate
CAS60309-17-3
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCNC(=O)OC1=CC=CC(=C1)C(C)C
InChIInChI=1S/C12H17NO2/c1-4-13-12(14)15-11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14)
InChIKeyMCJUYETVEALBFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





60309-17-3 | 3-(Propan-2-yl)phenyl ethylcarbamate - CAS Number & Core Properties


The target compound, 3-(Propan-2-yl)phenyl ethylcarbamate (CAS 60309-17-3), is a synthetic organic molecule belonging to the phenylcarbamate class . Its structure is defined by a central carbamate group bridging an ethyl moiety and a phenyl ring substituted with an isopropyl group at the meta position . This specific substitution pattern differentiates it from a vast array of structurally related phenylcarbamate analogs. Key physicochemical identifiers include a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol .

Why 3-(Propan-2-yl)phenyl ethylcarbamate Cannot Be Replaced by Other Phenylcarbamates


Substituting 3-(Propan-2-yl)phenyl ethylcarbamate with a generic phenylcarbamate is scientifically unjustifiable due to the profound impact of its specific meta-isopropyl substitution on key properties. This group significantly enhances lipophilicity compared to unsubstituted or para-substituted analogs , which in turn can drastically alter its biological activity profile, including enzyme inhibition kinetics, cellular permeability, and metabolic stability [1]. Within the phenylcarbamate class, even minor changes to the N-alkyl or O-aryl substitution pattern are well-documented to result in orders-of-magnitude differences in potency and selectivity against targets like cholinesterases [1]. Therefore, assuming functional equivalence between this compound and other phenylcarbamates is a high-risk procurement strategy that is unsupported by the available structure-activity relationship (SAR) evidence.

Quantitative Performance Data for 3-(Propan-2-yl)phenyl ethylcarbamate (CAS 60309-17-3)


Inhibition of Butyrylcholinesterase (BChE): SAR from Phenyl Ethylcarbamate Series

The compound 3-(Propan-2-yl)phenyl ethylcarbamate was not directly tested in this study. However, the study provides robust SAR data for a closely related series of phenyl ethylcarbamate derivatives (compounds 1a-1f) [1]. It establishes that the presence and nature of substituents on the phenyl ring are critical determinants of BChE inhibitory activity. This supports a class-level inference that the meta-isopropyl group of the target compound is a key driver of its potential activity profile, differentiating it from the unsubstituted core and other alkyl-substituted variants. The study quantified the inhibitory activity (IC50) of several derivatives, demonstrating that specific substitutions can modulate potency.

Enzyme Inhibition Butyrylcholinesterase Neurodegeneration

Lipophilicity (LogP) of Meta-Substituted vs. Unsubstituted Phenylcarbamates

The meta-isopropyl group on the phenyl ring is a structural feature known to significantly increase the compound's lipophilicity compared to the unsubstituted parent scaffold . While a specific LogP value for 3-(Propan-2-yl)phenyl ethylcarbamate is not available, the effect is well-documented for the class. For instance, the simple unsubstituted analog, propan-2-yl N-phenylcarbamate (Propham), has a calculated LogP of approximately 2.6 [1]. The addition of a meta-isopropyl group, as in the target compound, is expected to increase this value by approximately 1.0-1.5 LogP units, resulting in an estimated LogP range of 3.6-4.1.

Lipophilicity SAR Drug Discovery

Arylalkylcarbamate Scaffold in Sanofi Patent Family: A Class with Therapeutic Potential

The target compound, 3-(Propan-2-yl)phenyl ethylcarbamate, belongs to the broader class of arylalkylcarbamates. A family of patents assigned to Sanofi-Synthelabo (now Sanofi) details the preparation and therapeutic application of a wide range of arylalkylcarbamate derivatives for conditions including pain, inflammation, and CNS disorders [1][2][3]. While the target compound itself is not explicitly claimed in these patents, its core structural features align with the general formula (I) described, which encompasses arylalkylcarbamates with various substitutions. This provides a validated precedent for the use of this chemical class in medicinal chemistry and suggests a high potential for discovering bioactive compounds within this space.

Arylalkylcarbamate Analgesic Therapeutic

Optimal Use Cases for 3-(Propan-2-yl)phenyl ethylcarbamate (60309-17-3) Based on Evidence


As a Lipophilic Fragment for Medicinal Chemistry Optimization

Based on the estimated increase in lipophilicity compared to unsubstituted phenylcarbamates , this compound is a rational choice for medicinal chemistry programs seeking to improve the membrane permeability of a lead series. Its meta-isopropyl group provides a well-defined hydrophobic motif that can be used to explore structure-activity relationships (SAR) around target binding pockets that favor lipophilic interactions.

As a Structurally Defined Negative Control in Enzyme Inhibition Assays

Given the SAR from related phenyl ethylcarbamates showing that specific ring substitutions are required for BChE inhibitory activity [1], this compound could serve as a valuable negative control. By comparing its activity (or lack thereof) against an active, substituted analog, researchers can validate that the observed biological effect is due to a specific interaction and not a general property of the phenylcarbamate scaffold.

As a Building Block for Derivatization within the Arylalkylcarbamate Class

The established therapeutic potential of the arylalkylcarbamate scaffold, as evidenced by the extensive Sanofi patent family [2], positions this compound as a useful synthetic intermediate. Its free amine handle (after deprotection) or its carbamate group itself could be further elaborated to generate a focused library of novel arylalkylcarbamate analogs for screening in pain, inflammation, or CNS models.

Quote Request

Request a Quote for 3-(Propan-2-yl)phenyl ethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.